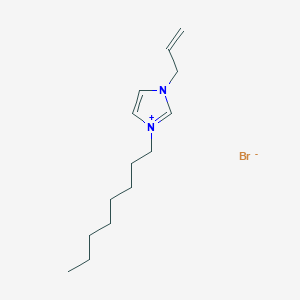
1-Allyl-3-octylimidazolium bromide
Cat. No. B8401818
M. Wt: 301.27 g/mol
InChI Key: DZCPABITBMLQNE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US07517999B2
Procedure details


1-Allylimidazole (1.0 mL: 0.009 mol) was ice-cooled, and octyl bromide (4.8 mL: 0.028 mol) was added thereto dropwise. After the dropwise addition, the temperature was gradually increased to 25° C., and subsequently stirring was carried out continuously for 24 hours. The product was a pale brown viscous liquid. This was added dropwise to 100 mL of toluene, and a viscous liquid that separated out was recovered and dried. The same procedure was repeated once more. The viscous liquid thus obtained was made into an acetonitrile solution, active carbon that had been heated and vacuum-dried was added thereto, and stirring was carried out for about 24 hours. After the acetonitrile was distilled off, the viscous liquid was recovered with dichloromethane, and the solvent was distilled off. The 1-octyl-3-allylimidazolium bromide thus obtained was a liquid at room temperature, the amount collected was 2.47 g (yield; 89%), the glass transition temperature (Tg) was −64.5° C., and the ionic conductivity at 30° C. was 0.0926 (mS/cm). The results are given in Table 1. The structure was confirmed by 1H-NMR measurement. The results are shown below.




Yield
89%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:4]1[CH:8]=[CH:7][N:6]=[CH:5]1)[CH:2]=[CH2:3].[CH2:9]([Br:17])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].C1(C)C=CC=CC=1>C(#N)C>[Br-:17].[CH2:9]([N+:6]1[CH:7]=[CH:8][N:4]([CH2:1][CH:2]=[CH2:3])[CH:5]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)N1C=NC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
4.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)Br
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
subsequently stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the dropwise addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a viscous liquid that separated out
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recovered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The viscous liquid thus obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
had been heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
vacuum-dried
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was carried out for about 24 hours
|
|
Duration
|
24 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After the acetonitrile was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the viscous liquid was recovered with dichloromethane
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Br-].C(CCCCCCC)[N+]1=CN(C=C1)CC=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 89% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
